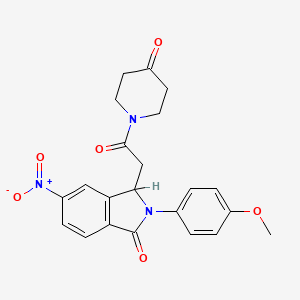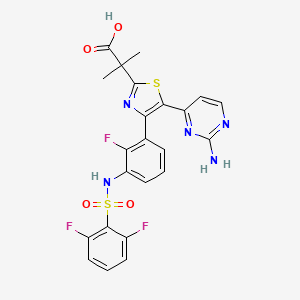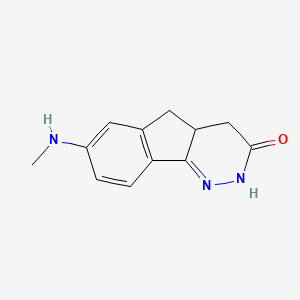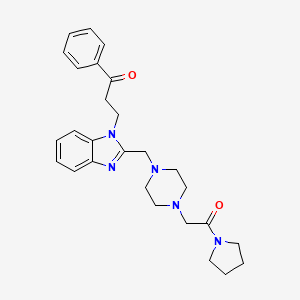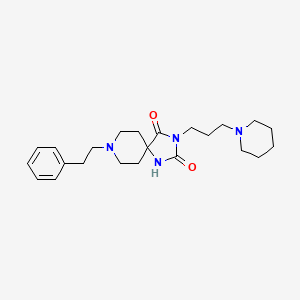
8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(45)decane-2,4-dione” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro connection between two cyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione” typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the triazaspirodecane core through a cyclization reaction.
- Introduction of the phenylethyl group via a Friedel-Crafts alkylation.
- Attachment of the piperidinylpropyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.
Reduction: Reduction reactions could target the carbonyl groups within the triazaspirodecane core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a subject of interest in studies of molecular interactions and reactivity.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. The presence of a piperidine ring, which is common in many bioactive molecules, suggests possible applications in drug design and development.
Medicine
Medically, the compound might be explored for its therapeutic potential. It could be tested for activity against various diseases, including neurological disorders, due to its structural similarity to known pharmacologically active compounds.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione: shares structural similarities with other spiro compounds, such as spirooxindoles and spirocyclic piperidines.
Spirooxindoles: Known for their biological activity, particularly in anticancer research.
Spirocyclic piperidines: Commonly found in pharmaceuticals, with applications in treating various diseases.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and spirocyclic structure. This combination could confer unique chemical properties and biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
124312-83-0 |
|---|---|
Molekularformel |
C23H34N4O2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
8-(2-phenylethyl)-3-(3-piperidin-1-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C23H34N4O2/c28-21-23(11-18-26(19-12-23)17-10-20-8-3-1-4-9-20)24-22(29)27(21)16-7-15-25-13-5-2-6-14-25/h1,3-4,8-9H,2,5-7,10-19H2,(H,24,29) |
InChI-Schlüssel |
DYXZFBSPWUOAEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCN2C(=O)C3(CCN(CC3)CCC4=CC=CC=C4)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)

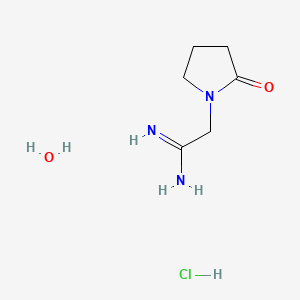

![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
